Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate

regioisomerism spirocyclic scaffold exit vector geometry

Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate (CAS 2059927-92-1, MF C₉H₁₅NO₃, MW 185.22 g/mol) is a heterobifunctional spirocyclic building block belonging to the oxa-azaspiro[3.4]octane family originally developed by Carreira and co-workers as multifunctional modules for drug discovery. The scaffold features a spiro[3.4]octane core comprising a four-membered azetidine ring (2-aza) and a five-membered tetrahydrofuran ring (6-oxa), with a methyl ester at position 1 and a 7-methyl substituent on the tetrahydrofuran ring.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
Cat. No. B13211406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1CC2(CNC2C(=O)OC)CO1
InChIInChI=1S/C9H15NO3/c1-6-3-9(5-13-6)4-10-7(9)8(11)12-2/h6-7,10H,3-5H2,1-2H3
InChIKeyTZERDYFPUYPZHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate (CAS 2059927-92-1): Spirocyclic Building Block for Drug Discovery


Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate (CAS 2059927-92-1, MF C₉H₁₅NO₃, MW 185.22 g/mol) is a heterobifunctional spirocyclic building block belonging to the oxa-azaspiro[3.4]octane family originally developed by Carreira and co-workers as multifunctional modules for drug discovery [1]. The scaffold features a spiro[3.4]octane core comprising a four-membered azetidine ring (2-aza) and a five-membered tetrahydrofuran ring (6-oxa), with a methyl ester at position 1 and a 7-methyl substituent on the tetrahydrofuran ring. Computed physicochemical properties include XLogP3 of 0.1, topological polar surface area (TPSA) of 47.6 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [2]. The compound is commercially available at 95% purity from multiple suppliers .

Why Generic Substitution Among 6-Oxa-2-azaspiro[3.4]octane Analogs Fails: Structural Specificity of Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate


The oxa-azaspiro[3.4]octane scaffold is not a monolithic chemical space; subtle modifications at the methyl substitution position, N-protection status, ester regioisomerism, and heteroatom identity (O vs. S) produce distinct compounds with divergent exit vector geometries, hydrogen-bonding capacities, and physicochemical profiles that are non-interchangeable in medicinal chemistry campaigns . Even regioisomeric methyl placement—7-methyl versus 5-methyl—alters the steric environment around the spiro junction and the azetidine nitrogen, potentially affecting both binding interactions and downstream synthetic derivatization efficiency. The free secondary amine in the target compound distinguishes it from the widely stocked N-Boc-protected variants, which require an additional deprotection step before conjugation. These structural nuances mean that procurement of the precise analog is critical for reproducibility in structure–activity relationship (SAR) studies and fragment-based library construction [1].

Quantitative Differentiation Evidence for Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate Versus Closest Analogs


Regioisomeric Methyl Position: 7-Methyl vs. 5-Methyl Substitution on the Tetrahydrofuran Ring

Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate (CAS 2059927-92-1) and its 5-methyl regioisomer (CAS 2059931-74-5) are both commercially available, share the identical molecular formula (C₉H₁₅NO₃) and molecular weight (185.22 g/mol), and yield identical computed LogP (−0.0736) and TPSA (47.56 Ų) on the same computational platform . However, the 7-methyl substituent is positioned on the carbon adjacent to the tetrahydrofuran ring oxygen, whereas the 5-methyl substituent resides on the carbon adjacent to the spiro junction [1]. This differential placement alters the steric shielding of the spiro center and the trajectory of the methyl group relative to the azetidine nitrogen, producing distinct three-dimensional exit vector geometries that are non-interchangeable in receptor binding or fragment-growing strategies [2].

regioisomerism spirocyclic scaffold exit vector geometry medicinal chemistry

Physicochemical Profile Comparison with Unsubstituted Parent 6-Oxa-2-azaspiro[3.4]octane Scaffold

Relative to the parent 6-oxa-2-azaspiro[3.4]octane scaffold (CAS 410070-90-5), the target compound incorporates both a methyl ester at position 1 and a 7-methyl substituent. The parent scaffold exhibits a LogP of −0.444 and a TPSA of approximately 21.3 Ų (measured as 21.3 Ų for the closely related 7-methyl-6-oxa-2-azaspiro[3.4]octane without ester) [1], while the target compound has an XLogP3 of 0.1 and TPSA of 47.6 Ų [2]. This represents a LogP increase of approximately +0.54 units and a TPSA increase of approximately +26 Ų, driven by the addition of the ester carbonyl and the methyl substituent. The target compound thus occupies a more lipophilic but still highly polar region of physicochemical space suitable for lead-like or fragment-like molecule optimization.

lipophilicity polar surface area physicochemical optimization drug-likeness

Free Secondary Amine vs. N-Boc-Protected Variants: Synthetic Step Economy Advantage

The target compound bears a free secondary amine at the azetidine 2-position, contrasting with the prevalent N-Boc-protected analogs within the oxa-azaspiro[3.4]octane family, such as tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 2413878-10-9) and tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate [1]. N-Boc deprotection typically requires treatment with trifluoroacetic acid (TFA) or HCl, adding a synthetic step, introducing potential for epimerization or side reactions, and requiring subsequent purification [2]. The free amine in the target compound enables direct acylation, reductive amination, or sulfonylation without a deprotection sequence, reducing the synthetic route by 1–2 steps when the azetidine nitrogen is the intended point of diversification [3].

synthetic efficiency amine functionalization building block step economy

Oxa- vs. Thia-Azaspiro[3.4]octane Heteroatom Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

Within the Carreira azaspiro[3.4]octane platform, both oxa- (oxygen-containing) and thia- (sulfur-containing) variants are commercially available as spirocyclic building blocks . The oxygen heteroatom in the target compound's tetrahydrofuran ring confers a lower intrinsic lipophilicity compared to the sulfur analog: the parent 6-oxa-2-azaspiro[3.4]octane has a measured LogP of −0.444 , whereas thia-azaspiro[3.4]octanes are expected to exhibit higher LogP values due to sulfur's greater polarizability. Additionally, the ether oxygen serves as a stronger hydrogen-bond acceptor than the thioether sulfur, providing distinct molecular recognition properties. This oxa-versus-thia differentiation is critical in medicinal chemistry programs where modulating lipophilicity and hydrogen-bonding capacity directly impacts pharmacokinetic properties including solubility, permeability, and metabolic stability [1].

bioisostere heteroatom effect lipophilicity hydrogen bonding

Three Orthogonal Functionalization Handles: Ester, Amine, and Ether in a Single Compact Spirocyclic Module

The target compound integrates three chemically orthogonal functional groups within a compact scaffold (MW 185.22, 13 heavy atoms): a methyl ester (position 1, capable of hydrolysis to carboxylic acid, amidation, or reduction to alcohol), a secondary amine (azetidine 2-position, capable of acylation, sulfonylation, reductive amination, or alkylation), and a cyclic ether (tetrahydrofuran 6-position oxygen, providing conformational constraint and H-bond acceptor capacity) [1]. In contrast, the simpler parent 6-oxa-2-azaspiro[3.4]octane (CAS 410070-90-5, MW 113.16) lacks both the ester and the methyl substituent, offering only the amine and ether as functionalization sites . The N-Boc-protected variants (e.g., tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate) mask the amine, further reducing accessible diversification handles. This functional group density makes the target compound a more productive input for fragment-based library construction, where maximizing the number of derivatization vectors per scaffold is a key efficiency metric .

multifunctional building block diversification fragment-based drug discovery scaffold

Optimal Research and Procurement Application Scenarios for Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate


Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Three-Dimensional, Heterobifunctional Scaffolds

The compound's spirocyclic architecture, defined exit vectors, and three orthogonal functionalization handles (ester, amine, ether) align directly with the design principles of modern FBDD libraries, where three-dimensionality and synthetic tractability are paramount [1]. The Carreira spirocyclic module platform was specifically designed to provide 'unprecedented inputs for fragment-based libraries' [2]. Procurement of this specific regioisomer (7-methyl) rather than the 5-methyl analog ensures a distinct exit vector geometry for SAR exploration, while the free amine eliminates the deprotection burden associated with N-Boc variants.

Bioisostere Replacement Programs Targeting Morpholine or Piperazine Motifs with Spirocyclic Oxa-Aza Scaffolds

Spirocyclic oxetane- and azetidine-containing building blocks have been established as bioisosteres of morpholine and piperazine, respectively, offering improved physicochemical properties including enhanced aqueous solubility [1]. The target compound's tetrahydrofuran-azetidine spiro system provides a structurally related bioisostere framework. The oxa-azaspiro[3.4]octane scaffold has appeared in patent literature targeting PI3Kδ inhibition [2] and sigma receptor modulation for pain , indicating validated utility in pharmaceutical programs where the specific 7-methyl-1-carboxylate substitution pattern may confer differentiated binding or pharmacokinetic properties.

Parallel Medicinal Chemistry Campaigns Requiring Rapid Azetidine Nitrogen Diversification

Unlike N-Boc-protected oxa-azaspiro[3.4]octane building blocks, the target compound's free secondary amine enables single-step diversification at the azetidine nitrogen via acylation, sulfonylation, or reductive amination [1]. This step-economic advantage is particularly valuable in parallel synthesis campaigns where dozens to hundreds of analogs are prepared. The methyl ester provides an additional diversification point (hydrolysis to acid followed by amide coupling, or direct aminolysis), supporting a two-dimensional library design strategy that maximizes SAR information per synthetic cycle.

Physicochemical Property Optimization in CNS or Low-Lipophilicity Drug Discovery Programs

With an XLogP3 of 0.1 and TPSA of 47.6 Ų [1], the target compound resides in a favorable region of CNS drug-like chemical space (typically LogP 1–4, TPSA < 90 Ų for CNS penetration). The oxa- (oxygen) heteroatom confers lower lipophilicity than the corresponding thia- (sulfur) azaspiro[3.4]octane analogs [2], making this compound a preferred starting scaffold when minimizing LogP is a design objective—such as in programs seeking to reduce hERG binding, CYP inhibition, or nonspecific protein binding associated with lipophilic compounds .

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